Cas no 888426-01-5 (N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide)

N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-[6-amino-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
- AB00676782-01
- AKOS024616672
- F1880-0404
- 888426-01-5
- N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide
- N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
- N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
-
- Inchi: 1S/C18H14FN5O4S/c19-13-4-2-1-3-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-5-7-11(8-6-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26)
- InChI Key: VKHZQXSWHHRSSR-UHFFFAOYSA-N
- SMILES: C(NC1=C(N)NC(SCC2=CC=C([N+]([O-])=O)C=C2)=NC1=O)(=O)C1=CC=CC=C1F
Computed Properties
- Exact Mass: 415.07505328g/mol
- Monoisotopic Mass: 415.07505328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 730
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 168Ų
N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1880-0404-20μmol |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-2mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-10mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-25mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-50mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-2μmol |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-40mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-5mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-75mg |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1880-0404-5μmol |
N-(4-amino-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide |
888426-01-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Comprehensive Analysis of N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide (CAS No. 888426-01-5)
N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, with the CAS number 888426-01-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique pyrimidine core modified with a 4-nitrophenylmethylsulfanyl group and a 2-fluorobenzamide substituent, making it a subject of interest for its potential applications in medicinal chemistry and drug development.
The structural complexity of this compound highlights its relevance in modern drug discovery. Researchers are particularly intrigued by its dihydropyrimidinone scaffold, which is known for its bioactivity in various therapeutic areas. The presence of both amino and nitro functional groups further enhances its potential as a building block for designing novel inhibitors or modulators of biological targets.
In recent years, the scientific community has shown growing interest in pyrimidine derivatives due to their diverse pharmacological properties. Compounds like N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are being explored for their possible roles in addressing current healthcare challenges, including the development of new therapeutic agents for chronic diseases. This aligns with the increasing demand for innovative small molecules in precision medicine.
The synthesis and characterization of this compound require advanced techniques in organic chemistry. Its methylsulfanyl linkage and fluorobenzamide moiety present interesting challenges and opportunities for synthetic chemists. These features also contribute to the compound's potential stability and bioavailability, which are critical factors in drug design. Researchers often investigate such structural elements to optimize pharmacokinetic properties.
From an analytical perspective, CAS 888426-01-5 presents unique spectral signatures that facilitate its identification and purity assessment. Modern analytical methods, including NMR spectroscopy and mass spectrometry, are essential tools for studying this compound's properties. These techniques help researchers understand its molecular interactions and potential biological activities at the atomic level.
The pharmaceutical industry's current focus on targeted therapies and small molecule drugs has increased the relevance of compounds like N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide. Its structural features suggest possible applications in developing selective enzyme inhibitors or receptor modulators. This potential aligns with trending research areas such as kinase inhibition and epigenetic modulation, which are hot topics in contemporary drug discovery.
Quality control and standardization of such specialized compounds are crucial for research reproducibility. The precise characterization of 888426-01-5 ensures reliable results in biological assays and structure-activity relationship studies. This aspect is particularly important given the increasing emphasis on research reproducibility in the scientific community.
Environmental considerations in chemical research have also brought attention to the development of green chemistry approaches for synthesizing complex molecules like this one. Researchers are exploring more sustainable methods to prepare such compounds while maintaining yield and purity, addressing the growing demand for eco-friendly synthetic protocols in pharmaceutical development.
The future research directions for N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide may include detailed mechanistic studies, structure optimization, and biological evaluation. As computational chemistry and AI-assisted drug design continue to advance, such compounds may benefit from in silico screening and molecular modeling approaches to accelerate their development potential.
In conclusion, CAS 888426-01-5 represents an interesting case study in modern medicinal chemistry. Its complex structure and potential biological relevance make it a valuable subject for ongoing research in pharmaceutical sciences. As the field continues to evolve, compounds with such distinctive features will likely play important roles in addressing unmet medical needs through innovative therapeutic approaches.
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